N-(4-chlorobenzyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide
Overview
Description
N-(4-chlorobenzyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C18H15ClN2O3 and its molecular weight is 342.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.0771200 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor and Cytotoxic Activities
Compounds structurally related to N-(4-chlorobenzyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide have been investigated for their antitumor properties. For instance, the synthesis and chemistry of certain imidazotetrazines, which share a similar synthetic approach or chemical space with isoxazolecarboxamides, demonstrate broad-spectrum antitumor activity. These compounds show curative activity against L-1210 and P388 leukemia, suggesting a potential prodrug modification for cancer therapy (Stevens et al., 1984). Similarly, new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives synthesized from reactions involving compounds with structural similarities to this compound were screened for in vitro cytotoxic activity, indicating their potential as cancer treatments (Hassan et al., 2014).
Neuroprotective Activity
Isoxazolecarboxamides and related compounds have also been explored for their neuroprotective effects, particularly in the context of Alzheimer's disease. A study on 5-aroylindolyl-substituted hydroxamic acids, which are chemically related to isoxazolecarboxamides, revealed potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds significantly decrease tau protein phosphorylation and aggregation, offering a potential pathway for Alzheimer's disease treatment (Lee et al., 2018).
Corrosion Inhibition
The chemical framework of this compound has implications beyond biomedicine, including in materials science. For example, carbohydrazide-pyrazole compounds, akin to isoxazolecarboxamides in synthetic strategy or functional group arrangement, exhibit corrosion protection behavior for mild steel in acidic solutions. These findings suggest applications in protecting industrial materials and infrastructure (Paul et al., 2020).
Herbicidal Activity
Research on 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, which share a core structural motif with this compound, demonstrates significant herbicidal activity against a range of weeds. This indicates the potential agricultural applications of these compounds, offering a new avenue for the development of more effective herbicides (Hamper et al., 1995).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-15-4-2-3-13(9-15)17-10-16(21-24-17)18(22)20-11-12-5-7-14(19)8-6-12/h2-10H,11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCKLZDYECLWIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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